molecular formula C9H11NO3 B1297695 Methyl 2-amino-3-methoxybenzoate CAS No. 5121-34-6

Methyl 2-amino-3-methoxybenzoate

Cat. No. B1297695
CAS RN: 5121-34-6
M. Wt: 181.19 g/mol
InChI Key: YJEZEMGLLFLMDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-amino-3-methoxybenzoate involves various chemical reactions and modifications to the core structure. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, was achieved by modifying positions C-4 to C-7 with different moieties and alkylating the indole nitrogen with small alkyl groups . Another related synthesis involved the reaction of 2-aminobenzothiazole with dimethyl but-2-ynedioate, leading to the formation of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid, undergoing methylation, thiocyanation, ethylation, and oxidation steps .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of compounds similar to Methyl 2-amino-3-methoxybenzoate. For example, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was determined, revealing that all atoms of the pyran ring are coplanar, which is a unique feature compared to similar compounds . The molecular structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was also elucidated, showing a slightly warped ring system with an exocyclic carbonyl group and a methyl ester group .

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoate derivatives can be diverse. For instance, the synthesis of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved a reaction between an amino-triazole and a methoxybenzyl-benzaldehyde . In another study, the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate was achieved through nitration and subsequent reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been studied both experimentally and computationally. Thermochemical properties such as combustion and vaporization enthalpies were determined for methyl 2- and 4-methoxybenzoates, and their standard molar enthalpies of formation in the gas phase were also calculated . Vibrational spectra and electronic properties, including hyperpolarizability and HOMO-LUMO energies, were analyzed for methyl-2-hydroxy-4-methoxybenzoate, providing insights into the molecular and electronic characteristics of these compounds .

Scientific Research Applications

Synthesis of Complex Chemical Structures

Methyl 2-amino-3-methoxybenzoate serves as a precursor in the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the synthesis of amisulpride intermediates, demonstrating its importance in the pharmaceutical industry (Wang Yu, 2008). Additionally, its derivatives have been investigated for their antimitotic and tubulin inhibition activities, indicating potential use in cancer treatment (R. Romagnoli et al., 2008).

Materials Science and Engineering

In the field of materials science, methyl 2-amino-3-methoxybenzoate derivatives have been explored for their applications in creating advanced materials. For instance, polyaniline doped with substituted benzoic acids, including 2-methoxybenzoic acid, has been studied for its conductive properties, suggesting potential applications in electronics and nanotechnology (C. A. Amarnath & S. Palaniappan, 2005).

Photodynamic Therapy

Research has also extended into photodynamic therapy, where derivatives of methyl 2-amino-3-methoxybenzoate have been synthesized and characterized for their photophysical and photochemical properties. Such compounds show promise as photosensitizers for treating cancer, highlighting the compound's relevance in medical research (M. Pişkin et al., 2020).

Environmental Microbiology

In environmental microbiology, derivatives of methyl 2-amino-3-methoxybenzoate have been involved in studies on microbial metabolism. An example is the investigation of enzymes that mediate methyl transfer from veratrol to corrinoid proteins, shedding light on microbial degradation pathways of aromatic compounds (T. Engelmann, F. Kaufmann, & G. Diekert, 2001).

Computational Chemistry

Furthermore, computational studies have assessed the thermochemical properties of methyl 2- and 4-methoxybenzoates, contributing to a deeper understanding of their structural and energetic characteristics. Such research aids in the prediction of reaction outcomes and material properties (H. Flores et al., 2019).

Safety And Hazards

“Methyl 2-amino-3-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation .

Future Directions

“Methyl 2-amino-3-methoxybenzoate” has shown promise as a potential antipsychotic drug . Its ability to antagonize positive and cognitive symptoms associated with schizophrenia, along with its apparent absence of preclinical side effects, make it an exciting new antipsychotic drug that deserves clinical testing .

properties

IUPAC Name

methyl 2-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEZEMGLLFLMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345167
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-methoxybenzoate

CAS RN

5121-34-6
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Amino-3-methoxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One hundred thirty-three grams (0.63 mol) of methyl 3-methoxy-2-nitro-benzoate are dissolved in 1000 ml of toluene and hydrogenated in an autoclave at ambient temperature and under a hydrogen pressure of 5 bar in the presence of platinum over a period of two hours. The catalyst is removed by filtration, the residue is dried with sodium sulfate, and the toluene is distilled off in vacuo. Oil, RF value: 0.8 [silica gel plate; chloroform/acetone (9:1)],
Quantity
0.63 mol
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reactant
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Quantity
1000 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A suspension of compound 52 (26.2 g, 124 mmol) and Pd/C (10 wt. %, 6.0 g) in THF (400 mL) and MeOH (200 mL) was stirred under an atmosphere of H2 at room temperature for 18 hours. EtOAc (300 mL) was added to the mixture and filtered through a Celite pad. The filtrate was concentrated in vacuo to provide the crude product 53 (22.4 g, 99%) as colorless oil.
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To 8-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione (0.8 g, 4.1 mmol) in anhydrous methanol (25 mL), was added sodium hydroxide (0.24 g, 4.1 mmol) and the mixture was heated to reflux for 2 hours. The solution was cooled, diluted with ethyl acetate, washed with water, saturated sodium bicarbonate, then brine, and dried with sodium sulfate. It was filtered and concentrated to yield methyl 2-amino-3-methoxybenzoate (750 mg, 100%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Bright, DA Maas, MMM Verheij… - Current …, 2023 - europepmc.org
… In this study, we present for the first time a pre-clinical exploration of the effects of the promising natural atypical antipsychotic Methyl-2-Amino-3- Methoxybenzoate (MAM), a brain-…
Number of citations: 3 europepmc.org
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
… Methyl 3-methoxyanthranilate (methyl 2-amino-3-methoxybenzoate): C 9 H 11 NO 3 ; yellowish liquid; yield 1.2%; UV (CH 3 CN) λ max (log ɛ) 338 (4.45), 247 (4.66), 224 (5.18) nm; …
Number of citations: 10 www.sciencedirect.com
JP Michael - Natural product reports, 1999 - pubs.rsc.org
… In the second approach, epoxide 45 was converted in five steps into the THP-protected carboxylic acid 50, reaction of which with methyl 2-amino-3-methoxybenzoate afforded amide 51. …
Number of citations: 51 pubs.rsc.org
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
B Nachtsheim - 2019 - … .s3.amazonaws.com
… The combined organic phases were washed with brine (60 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford crude methyl 2-amino-3methoxybenzoate which was …
RC Anand - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… NaOH–H ; vi, DCC followed by methyl 2-amino-3-methoxybenzoate; vii, 2 equiv. NaH–PhMe; viii, KOH–DMF–Me2SO4; ix, MeOH–H ; x, TosCl–py; xi, aq. NaOH …
Number of citations: 5 pubs.rsc.org

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